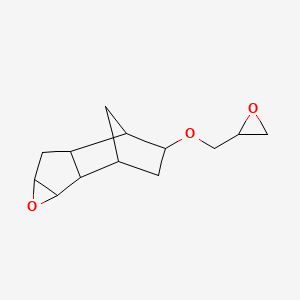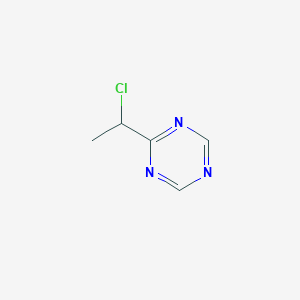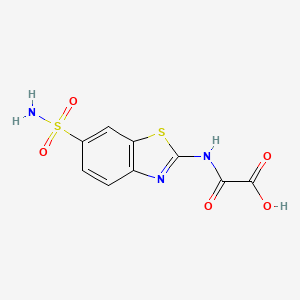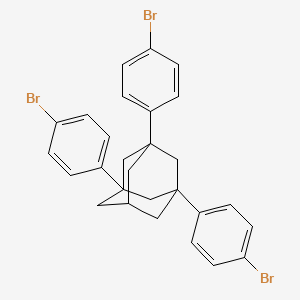
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane is a chemical compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon The adamantane core is substituted at the 1, 3, and 5 positions with 4-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, which is a commercially available compound.
Bromination: The adamantane core is brominated at the 1, 3, and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated adamantane is then subjected to a coupling reaction with 4-bromophenyl groups. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the brominated adamantane reacts with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl rings can undergo oxidation to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction of bromine atoms.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution for oxidation of phenyl rings.
Major Products Formed
Substitution: Formation of substituted phenyladamantane derivatives.
Reduction: Formation of hydrogenated phenyladamantane derivatives.
Oxidation: Formation of phenol or quinone derivatives.
Scientific Research Applications
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential as a drug candidate or drug delivery system, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid and stable framework, while the 4-bromophenyl groups can engage in specific interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-chlorophenyl)adamantane: Similar structure with chlorine substituents instead of bromine.
1,3,5-Tris(4-fluorophenyl)adamantane: Similar structure with fluorine substituents instead of bromine.
1,3,5-Tris(4-methylphenyl)adamantane: Similar structure with methyl substituents instead of bromine.
Uniqueness
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and binding properties. This makes it particularly useful in applications where specific interactions with molecular targets are desired.
Properties
Molecular Formula |
C28H25Br3 |
|---|---|
Molecular Weight |
601.2 g/mol |
IUPAC Name |
1,3,5-tris(4-bromophenyl)adamantane |
InChI |
InChI=1S/C28H25Br3/c29-23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(30)10-4-21)18-28(15-19,17-26)22-5-11-25(31)12-6-22/h1-12,19H,13-18H2 |
InChI Key |
BDXHVDHTRYPMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
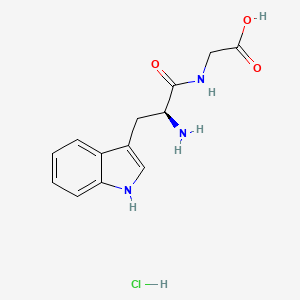
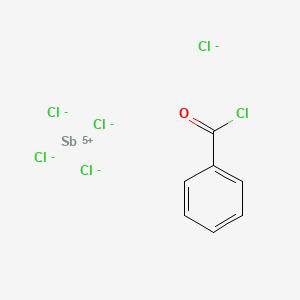
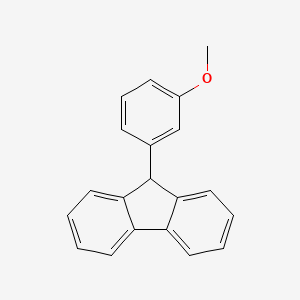
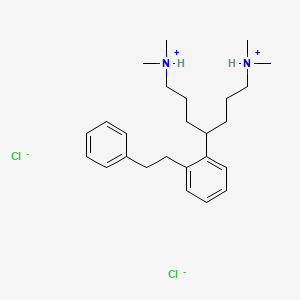
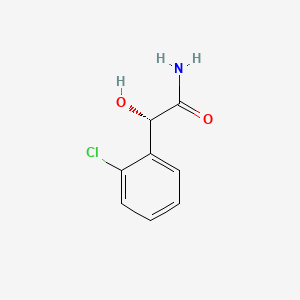
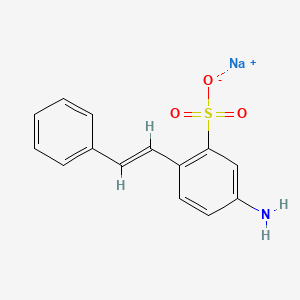
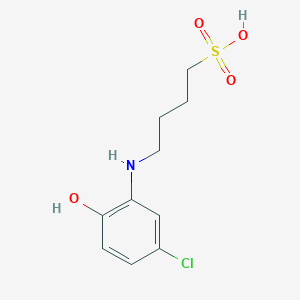


![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
